molecular formula C25H21FN2O3S2 B2640718 N-[(4-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105202-86-5

N-[(4-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B2640718
CAS No.: 1105202-86-5
M. Wt: 480.57
InChI Key: VUNAICJTTWOJEY-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₆H₂₃FN₂O₃S₂
Molecular Weight: 494.61 g/mol
Key Structural Features:

  • A thiophene-2-carboxamide core substituted with a phenyl group at position 3.
  • A methyl(phenyl)sulfamoyl group at position 3.
  • A 4-fluorophenylmethyl group (benzyl-F) attached to the carboxamide nitrogen.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3S2/c1-28(21-10-6-3-7-11-21)33(30,31)24-22(19-8-4-2-5-9-19)17-32-23(24)25(29)27-16-18-12-14-20(26)15-13-18/h2-15,17H,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNAICJTTWOJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, introduction of the carboxamide group, and subsequent functionalization with the desired substituents. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative.

    Functionalization: The final steps involve introducing the fluorophenyl, methyl(phenyl)sulfamoyl, and phenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Main Compound
Main Compound : N-[(4-Fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide R₁ = 4-Fluorophenylmethyl, R₂ = Phenyl, R₃ = Methyl C₂₆H₂₃FN₂O₃S₂ 494.61 Reference compound.
N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide R₁ = 4-Chlorophenyl, R₂ = 4-Methylphenyl, R₃ = Methyl C₂₅H₂₁ClN₂O₃S₂ 497.02 - Cl replaces F on R₁; - 4-Methylphenyl in R₂.
N-(3-Ethylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide R₁ = 3-Ethylphenyl, R₂ = 4-Fluorophenyl, R₃ = Methyl C₂₆H₂₃FN₂O₃S₂ 494.61 - Ethyl substituent on R₁.
N-[(4-Chlorophenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide R₁ = 4-Chlorophenylmethyl, R₂ = 4-Methylphenyl, R₃ = Methyl C₂₆H₂₃ClN₂O₃S₂ 511.06 - Cl replaces F on R₁; - 4-Methylphenyl in R₂.
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide R₁ = 4-Chlorophenyl, R₂ = 4-Chlorobenzyl C₁₈H₁₃Cl₂NO₃S₂ 426.34 - Simpler sulfonyl group; lacks methyl(phenyl)sulfamoyl.

Key Findings :

Electron-Withdrawing vs. Chlorine, while also electronegative, has a larger atomic radius, which may sterically hinder interactions . 4-Methylphenyl in the sulfamoyl group (e.g., ) introduces electron-donating effects, which could reduce sulfonamide acidity compared to the main compound’s unsubstituted phenyl group .

The 4-chlorophenylmethyl group in raises molecular weight (511.06 vs. 494.61), which may negatively impact solubility and bioavailability.

Structural Simplifications :

  • The compound in replaces the methyl(phenyl)sulfamoyl group with a simpler 4-chlorobenzylsulfonyl moiety. This reduces steric complexity but may diminish target selectivity due to loss of the sulfamoyl’s dual substituent effects.

Core Modifications :

  • Compounds like N-[(4-methoxyphenyl)methyl]-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide replace the thiophene core with a benzamide, altering π-π stacking interactions and metabolic stability.

Biological Activity

The compound N-[(4-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide , often referred to as compound 1 , possesses a complex molecular structure that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for compound 1 is C24H18F2N2O3S2C_{24}H_{18}F_{2}N_{2}O_{3}S^{2}, with a molecular weight of approximately 484.54 g/mol. The compound features a thiophene ring, which is known for its role in various pharmacological activities, along with a sulfonamide moiety that is often associated with antimicrobial properties.

Structural Formula

N 4 fluorophenyl methyl 3 methyl phenyl sulfamoyl 4 phenylthiophene 2 carboxamide\text{N 4 fluorophenyl methyl 3 methyl phenyl sulfamoyl 4 phenylthiophene 2 carboxamide}

Anticancer Properties

Recent studies have indicated that compounds similar to compound 1 exhibit significant anticancer activity . For instance, fluorinated derivatives of benzothiazoles have shown potent antiproliferative effects against various cancer cell lines. These compounds often engage in mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting DNA synthesis.
  • Modulating key signaling pathways involved in cell proliferation and survival.

Case Study: Antiproliferative Activity

A study highlighted the effects of fluorinated benzothiazoles on sensitive cancer cells, demonstrating their ability to induce cell death through metabolic activation and subsequent DNA adduct formation . This suggests that compound 1 may share similar mechanisms due to its structural components.

Antimicrobial Activity

The sulfonamide group present in compound 1 is widely recognized for its antimicrobial properties . Sulfonamides inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial proliferation.

  • Inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the bacterial folate synthesis pathway.
  • Enhanced efficacy against resistant strains when combined with other antibiotics.

Other Biological Activities

Emerging data suggest that compound 1 may also exhibit:

  • Anti-inflammatory properties : By modulating inflammatory cytokines, it could potentially be useful in treating chronic inflammatory conditions.
  • Antidiabetic effects : Similar compounds have been shown to improve insulin sensitivity and glucose metabolism .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis; inhibition of DNA synthesis
AntimicrobialInhibition of folate synthesis
Anti-inflammatoryModulation of cytokine production
AntidiabeticImprovement in insulin sensitivity

Pharmacokinetics

Understanding the pharmacokinetics of compound 1 is essential for determining its therapeutic potential. Key parameters include:

  • Bioavailability : Preliminary studies suggest moderate bioavailability after oral administration.
  • Metabolism : Potential metabolic pathways involve cytochrome P450 enzymes, which may affect both efficacy and safety.

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